molecular formula C11H13BrO B1337885 6-Bromo-4,4-dimethylchroman CAS No. 1027915-16-7

6-Bromo-4,4-dimethylchroman

Cat. No. B1337885
CAS RN: 1027915-16-7
M. Wt: 241.12 g/mol
InChI Key: DVVHFVGZHIQVNN-UHFFFAOYSA-N
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Description

“6-Bromo-4,4-dimethylchroman” is a chemical compound with the molecular formula C11H13BrO . It is structurally related to chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry .


Synthesis Analysis

The synthesis of “6-Bromo-4,4-dimethylchroman” has been reported in a one-pot process from bromobenzene . The synthesis involves three steps, where the byproducts from the first two steps are used as catalysts in the third step . This approach is considered low in consumption and pollution .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4,4-dimethylchroman” consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-4,4-dimethylchroman” include a density of 1.4±0.1 g/cm3, a boiling point of 307.5±41.0 °C at 760 mmHg, and a flash point of 139.8±27.6 °C . It also has a molar refractivity of 63.6±0.3 cm3 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Tazarotene

6-Bromo-4,4-dimethylchroman: is a crucial intermediate in the synthesis of tazarotene , a topical retinoid used to treat psoriasis and acne . The compound’s structure allows for the addition of specific functional groups that are essential for the retinoid activity of tazarotene.

Development of SSRT5 Antagonists

Researchers utilize 6-Bromo-4,4-dimethylchroman in the development of SSRT5 antagonists . These antagonists are studied for their potential therapeutic effects in treating disorders such as anxiety and depression, where serotonin regulation plays a key role.

RAR-γ Retinoid Receptor Research

This compound serves as an intermediate in the preparation of agents targeting the RAR-γ retinoid receptors . These receptors are involved in regulating cell growth and differentiation, making them significant in cancer research and dermatology.

One-Pot Synthesis Methodology

The one-pot synthesis method starting from bromobenzene, involving chlorosulfonation, reduction, etherization, and cyclization, represents a significant advancement in chemical synthesis techniques . This method is noted for its efficiency and reduced environmental impact.

Alzheimer’s Disease: Binding Affinity Studies

Derivatives of 6-Bromo-4,4-dimethylchroman have shown high binding affinities to Aβ plaques , which are characteristic of Alzheimer’s disease. This suggests potential applications in designing diagnostic agents or therapeutic interventions.

Environmental Chemistry: Low Pollution Synthesis

The synthesis process of 6-Bromo-4,4-dimethylchroman is highlighted for its low consumption and low pollution . This aligns with the growing need for environmentally sustainable practices in chemical manufacturing.

Safety And Hazards

The safety data sheet for “6-Bromo-4,4-dimethylchroman” suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing . It also advises against ingestion and inhalation, and dust formation .

Future Directions

Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community .

properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVHFVGZHIQVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451344
Record name 6-bromo-4,4-dimethyl-chroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,4-dimethylchroman

CAS RN

1027915-16-7
Record name 6-bromo-4,4-dimethyl-chroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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